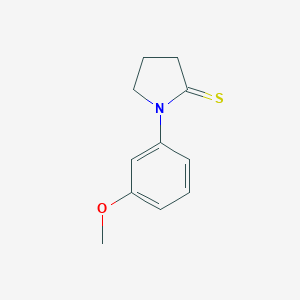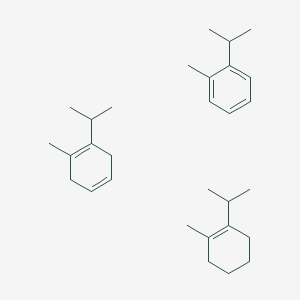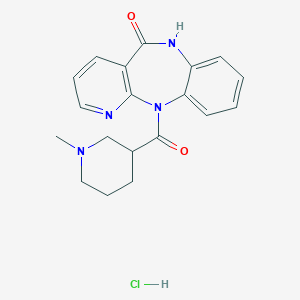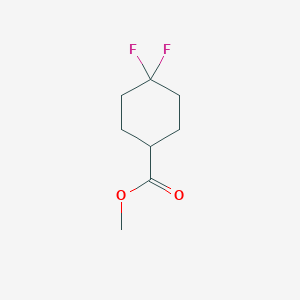
1-(3-Methoxyphenyl)pyrrolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)pyrrolidine-2-thione, also known as MPTP, is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MPTP has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
作用機序
The exact mechanism of action of 1-(3-Methoxyphenyl)pyrrolidine-2-thione is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are mediated through the inhibition of the NF-κB signaling pathway. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to modulate the expression of various genes involved in oxidative stress and inflammation.
生化学的および生理学的効果
1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to have various biochemical and physiological effects. It has been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
実験室実験の利点と制限
1-(3-Methoxyphenyl)pyrrolidine-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1-(3-Methoxyphenyl)pyrrolidine-2-thione is also stable under various conditions, making it suitable for long-term storage. However, one limitation of 1-(3-Methoxyphenyl)pyrrolidine-2-thione is its low solubility in water, which could affect its bioavailability in vivo.
将来の方向性
There are several future directions for research on 1-(3-Methoxyphenyl)pyrrolidine-2-thione. One area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases. Another area of research is to explore its mechanism of action and identify the molecular targets involved. Furthermore, the development of more soluble derivatives of 1-(3-Methoxyphenyl)pyrrolidine-2-thione could improve its bioavailability and enhance its therapeutic potential.
Conclusion
In conclusion, 1-(3-Methoxyphenyl)pyrrolidine-2-thione is a promising compound for scientific research due to its antioxidant, anti-inflammatory, and antitumor properties. Its potential applications in various fields make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and identify its molecular targets.
合成法
1-(3-Methoxyphenyl)pyrrolidine-2-thione can be synthesized through a two-step process involving the reaction of 3-methoxybenzaldehyde with thiourea, followed by cyclization with propanediamine. The resulting product is a white crystalline powder with a melting point of 118-120°C.
科学的研究の応用
1-(3-Methoxyphenyl)pyrrolidine-2-thione has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is its use as an antioxidant. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Another area of research is its anti-inflammatory properties. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to exhibit antitumor properties. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. This makes it a potential candidate for cancer therapy.
特性
CAS番号 |
116614-76-7 |
|---|---|
製品名 |
1-(3-Methoxyphenyl)pyrrolidine-2-thione |
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-13-10-5-2-4-9(8-10)12-7-3-6-11(12)14/h2,4-5,8H,3,6-7H2,1H3 |
InChIキー |
LVILCODMVFOMHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCCC2=S |
正規SMILES |
COC1=CC=CC(=C1)N2CCCC2=S |
同義語 |
2-Pyrrolidinethione, 1-(3-methoxyphenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
